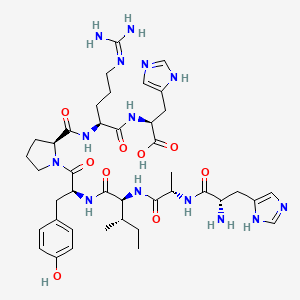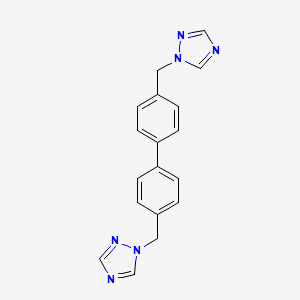
4,4'-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl is a compound that features two 1H-1,2,4-triazol-1-yl groups attached to a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl typically involves the reaction of 4,4’-dibromomethylbiphenyl with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, although this is less common.
Substitution: The triazole rings can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole rings .
Aplicaciones Científicas De Investigación
4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl varies depending on its application:
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with specific molecular targets and pathways involved in cell proliferation and survival.
Coordination Chemistry: Acts as a ligand that coordinates with metal ions to form stable complexes with unique structural and functional properties.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(1H-1,2,4-triazol-1-yl)biphenyl: Similar structure but lacks the methylene bridges.
1,4-Bis(1H-1,2,4-triazol-1-ylmethyl)benzene: Contains a benzene core instead of a biphenyl core.
Uniqueness
4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides additional rigidity and potential for π-π stacking interactions. This structural feature can enhance its performance in applications such as coordination chemistry and materials science .
Propiedades
Fórmula molecular |
C18H16N6 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
1-[[4-[4-(1,2,4-triazol-1-ylmethyl)phenyl]phenyl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H16N6/c1-5-17(6-2-15(1)9-23-13-19-11-21-23)18-7-3-16(4-8-18)10-24-14-20-12-22-24/h1-8,11-14H,9-10H2 |
Clave InChI |
FRXUKLVVIFSLNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C=NC=N2)C3=CC=C(C=C3)CN4C=NC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



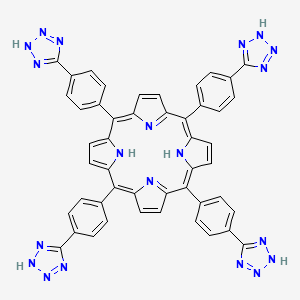
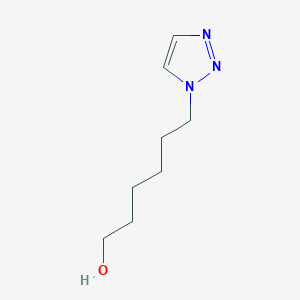

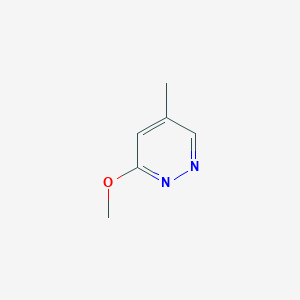

![3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B11928180.png)



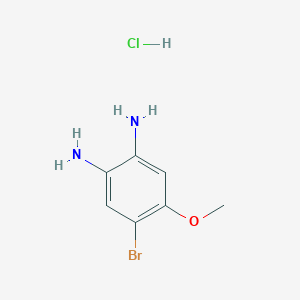

![[1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928215.png)
